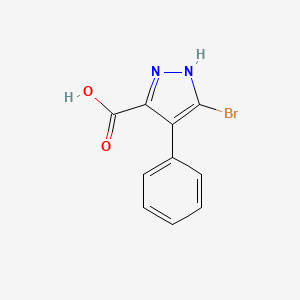

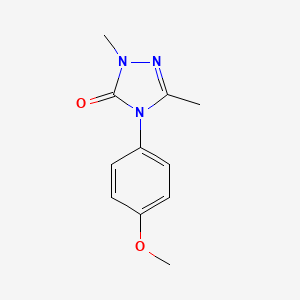

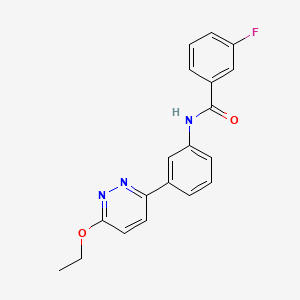

![molecular formula C17H16N2O3 B2968127 methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate CAS No. 477543-83-2](/img/structure/B2968127.png)

methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction . For instance, N - (substituted phenyl)-2- (3- (hydroxyimino) methyl)-1 H -indol-1-yl) acetamide derivatives were prepared by a condensation reaction between 1 H -indole carbaldehyde oxime and 2-chloro acetamide derivatives .Scientific Research Applications

Corrosion Inhibition

Methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate and its derivatives have been studied for their corrosion inhibitive properties. The compounds were found effective in inhibiting the corrosion of N80 steel in hydrochloric acid solution, demonstrating high inhibition efficiency that increased with the concentration of the inhibitors. These inhibitors are mixed type, showing both anodic and cathodic inhibition characteristics. The inhibitory action is supported by a variety of techniques including weight loss measurement, potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), Fourier transform infrared (FTIR), UV-visible spectroscopy, scanning electron microscopy (SEM), and atomic force microscopy (AFM). Quantum chemical calculations provided further insights into the inhibitor efficiency, correlating the experimental findings with molecular structures (Yadav et al., 2016).

Fluorescence Probe Synthesis

Research into the fluorescence properties of benzimidazole derivatives, including compounds related to methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate, has shown potential applications in creating fluorescent probes. A specific compound was synthesized and demonstrated to coordinate with Zn2+, resulting in strong fluorescence. This capability suggests utility in the development of fluorescent markers and probes for various analytical and diagnostic applications, with significant fluorescence quantum yield and Stokes shift reported (Zheng Wen-yao, 2012).

Antitumor Activity

Derivatives of methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate have been synthesized and evaluated for antitumor activity. Notably, compounds with hydroxyl substitutions demonstrated significant anticancer effects against various cancer cell lines. The presence of hydroxyl groups, especially in specific positions on the phenyl ring, was crucial for enhancing inhibitory activity against cancer cells. This research indicates the potential of these compounds in developing new anticancer agents (Li et al., 2014).

Antibacterial and Antifungal Activities

Investigations into the antibacterial and antifungal effects of benzimidazole derivatives have identified compounds with significant activity against various microorganisms. These compounds, related to methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate, have shown potential as new agents for combating infectious diseases, with some derivatives displaying strong inhibitory effects against both bacteria and fungi (Salahuddin et al., 2017).

properties

IUPAC Name |

methyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-21-17(20)11-19-15-10-6-5-9-14(15)18-16(19)12-22-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOLPEIYEKWLSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

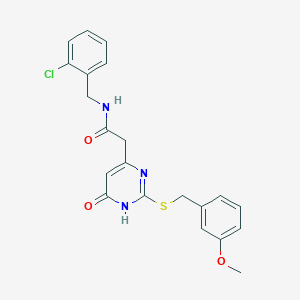

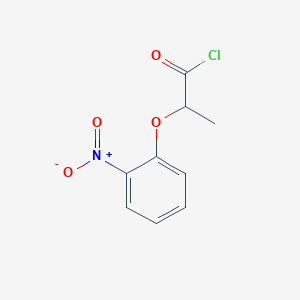

![4-benzoyl-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2968046.png)

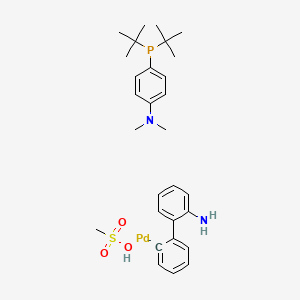

![4-Chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile](/img/structure/B2968050.png)

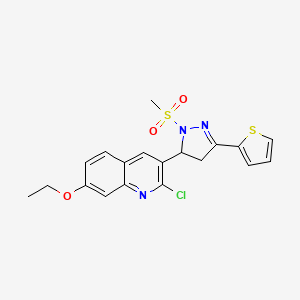

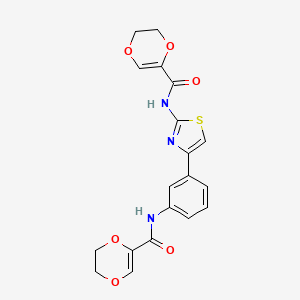

![{6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2968056.png)

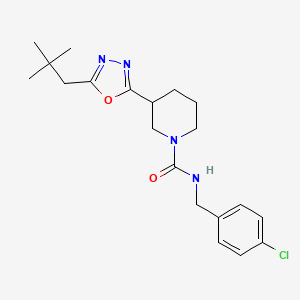

![(E)-N-[3-(2-Chloro-6-methylphenyl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2968066.png)